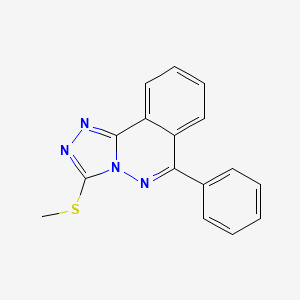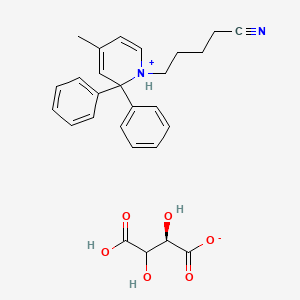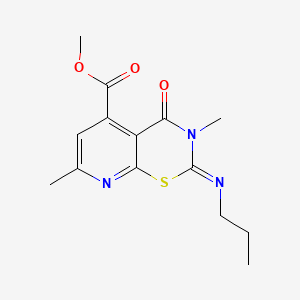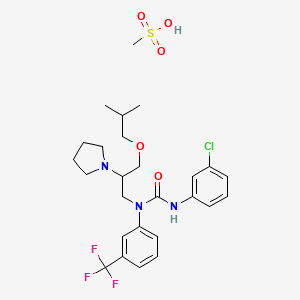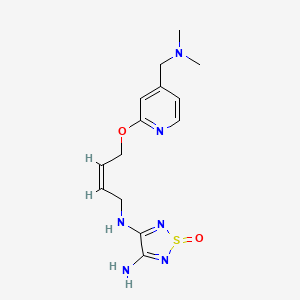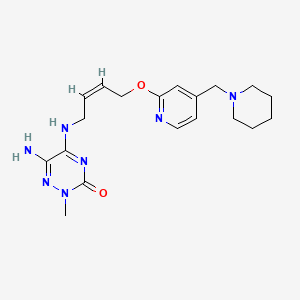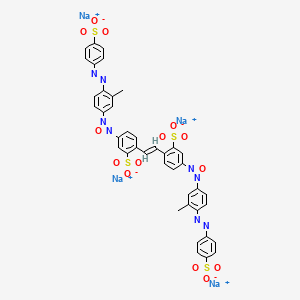
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring, a carboxamide group, and a dihydrochloride salt form. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the carboxamide group and the dihydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The specific conditions and reagents used in these reactions can vary depending on the desired product and the functional groups present in the compound.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and functions.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be used in the development of new drugs or as a tool for studying disease mechanisms.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes. The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.
Comparación Con Compuestos Similares
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride can be compared with other similar compounds, such as:
1H-Pyrrole-3-carboxamide derivatives: These compounds share the pyrrole ring and carboxamide group but may have different substituents, leading to variations in their chemical properties and applications.
2,5-Dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl- derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Propiedades
Número CAS |
102131-90-8 |
|---|---|
Fórmula molecular |
C18H29Cl2N3O2 |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
N-[2-[(2-hydroxyphenyl)methylamino]ethyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C18H27N3O2.2ClH/c1-17(2)11-14(18(3,4)21-17)16(23)20-10-9-19-12-13-7-5-6-8-15(13)22;;/h5-8,11,19,21-22H,9-10,12H2,1-4H3,(H,20,23);2*1H |
Clave InChI |
NGPWLCGRTUGCQI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C(N1)(C)C)C(=O)NCCNCC2=CC=CC=C2O)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



